molecular formula C11H8N2O3 B11954784 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide

Cat. No.: B11954784
M. Wt: 216.19 g/mol
InChI Key: CBMXFPHUADQWJW-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide typically involves the reaction of 1,3-benzodioxole derivatives with cyanoacrylamide precursors. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzodioxole derivative is reacted with a cyanoacrylamide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate biochemical pathways by affecting the expression or activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate
  • 1,3-Benzodioxol-5-yl-indoles

Uniqueness

Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide is unique due to its specific combination of the benzodioxole ring and the cyanoacrylamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMXFPHUADQWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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